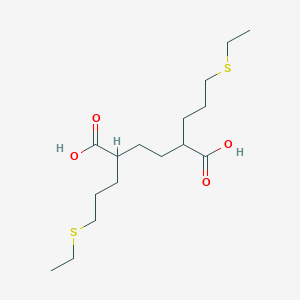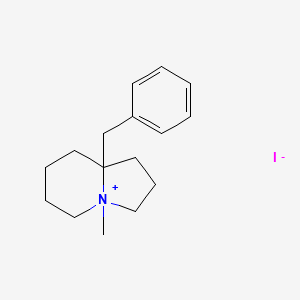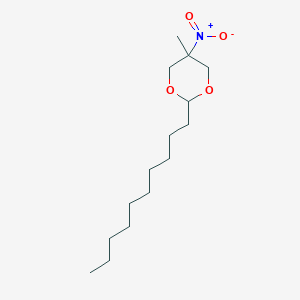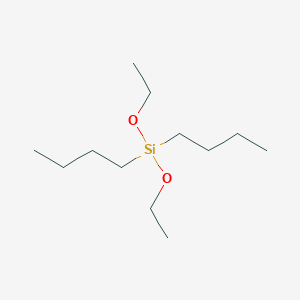
Aluminum;dysprosium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum;dysprosium is an intermetallic compound formed by the combination of aluminum and dysprosium. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section. The combination of aluminum and dysprosium results in a compound with unique properties that make it valuable in various high-tech applications, particularly in the aerospace and automotive industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of aluminum;dysprosium typically involves the reaction of aluminum and dysprosium metals at high temperatures. The process can be carried out in a vacuum or inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: Typically above 1000°C
Atmosphere: Vacuum or inert gas (e.g., argon)
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound involves the use of high-temperature furnaces and controlled atmospheres. The process begins with the melting of aluminum and dysprosium metals, followed by their mixing and solidification. The resulting alloy is then processed to achieve the desired composition and properties .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum;dysprosium undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides
Reduction: Reduction of dysprosium ions to metallic dysprosium
Substitution: Replacement of aluminum or dysprosium atoms with other elements
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures
Reduction: Reducing agents such as calcium or sodium in molten salts
Substitution: Other metals or elements in a molten state
Major Products Formed
Oxides: Aluminum oxide (Al2O3) and dysprosium oxide (Dy2O3)
Alloys: Various intermetallic compounds with different compositions.
Wissenschaftliche Forschungsanwendungen
Aluminum;dysprosium has several scientific research applications, including:
Aerospace and Automotive Industries: Used as an additive to improve the mechanical properties of aluminum and magnesium alloys at high temperatures.
Magnetic Materials: Utilized in the production of high-strength permanent magnets for electric motors and generators.
Nuclear Reactors: Employed as a control material due to its high thermal neutron absorption cross-section.
Data Storage: Used in the manufacturing of magnetic storage devices.
Wirkmechanismus
The mechanism of action of aluminum;dysprosium involves its interaction with other elements and compounds to enhance their properties. The molecular targets and pathways include:
Magnetic Susceptibility: Dysprosium’s high magnetic susceptibility enhances the magnetic properties of the compound.
Thermal Stability: The combination of aluminum and dysprosium improves the thermal stability of the resulting alloy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aluminum;gadolinium (Al-Gd)
- Aluminum;holmium (Al-Ho)
- Aluminum;erbium (Al-Er)
Comparison
- Magnetic Properties : Aluminum;dysprosium has higher magnetic susceptibility compared to aluminum;gadolinium and aluminum;holmium .
- Thermal Stability : this compound exhibits better thermal stability than aluminum;erbium .
- Applications : While all these compounds are used in high-tech applications, this compound is particularly valuable in the aerospace and automotive industries due to its unique combination of properties .
Eigenschaften
CAS-Nummer |
12004-19-2 |
|---|---|
Molekularformel |
AlDy |
Molekulargewicht |
189.482 g/mol |
IUPAC-Name |
aluminum;dysprosium |
InChI |
InChI=1S/Al.Dy |
InChI-Schlüssel |
NOAVZQMTACAJQW-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


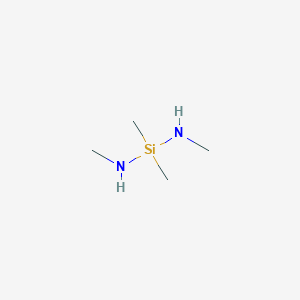

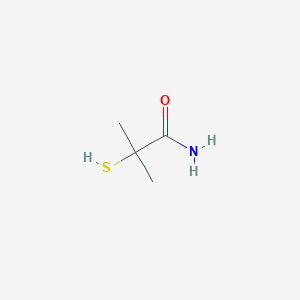
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
